molecular formula C9H7ClN2 B13119675 4-Phenyl-5-chloro-1H-imidazole

4-Phenyl-5-chloro-1H-imidazole

Cat. No.: B13119675
M. Wt: 178.62 g/mol
InChI Key: ZSVLSLIBVUOHNF-UHFFFAOYSA-N
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Description

5-Chloro-4-phenyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-phenyl-1H-imidazole typically involves the cyclization of appropriate precursors. One common method is the condensation of 4-chlorobenzaldehyde with glyoxal and ammonium acetate under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazole ring.

Industrial Production Methods

Industrial production of 5-Chloro-4-phenyl-1H-imidazole may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-phenyl-1H-imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The imidazole ring can be oxidized to form N-oxides.

    Reduction Reactions: The phenyl group can undergo reduction to form cyclohexyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of 5-amino-4-phenyl-1H-imidazole or 5-thio-4-phenyl-1H-imidazole.

    Oxidation: Formation of 5-chloro-4-phenyl-1H-imidazole N-oxide.

    Reduction: Formation of 5-chloro-4-cyclohexyl-1H-imidazole.

Scientific Research Applications

5-Chloro-4-phenyl-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-4-phenyl-1H-imidazole depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the chlorine and phenyl groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-1H-imidazole: Lacks the chlorine atom, which may reduce its reactivity.

    5-Bromo-4-phenyl-1H-imidazole: Similar structure but with a bromine atom instead of chlorine, which can affect its chemical properties.

    5-Chloro-1H-imidazole: Lacks the phenyl group, which may alter its biological activity.

Properties

Molecular Formula

C9H7ClN2

Molecular Weight

178.62 g/mol

IUPAC Name

5-chloro-4-phenyl-1H-imidazole

InChI

InChI=1S/C9H7ClN2/c10-9-8(11-6-12-9)7-4-2-1-3-5-7/h1-6H,(H,11,12)

InChI Key

ZSVLSLIBVUOHNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC=N2)Cl

Origin of Product

United States

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